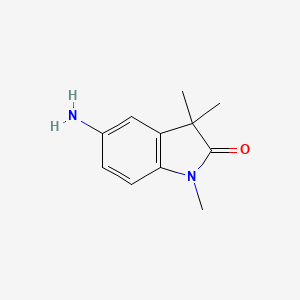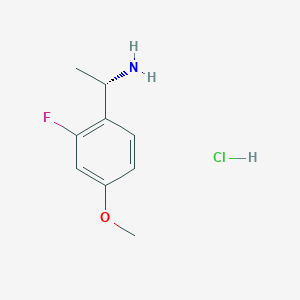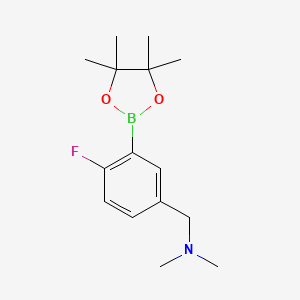![molecular formula C18H19NO4 B1440649 3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 904086-01-7](/img/structure/B1440649.png)
3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-3-carboxylic acid
Overview
Description
3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-3-carboxylic acid is a chemical compound characterized by its biphenyl structure with a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a carboxylic acid functional group at the 3' position
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through a multi-step reaction starting with the appropriate biphenyl precursor.
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
The carboxylic acid group can be introduced through oxidation reactions of the corresponding alcohol or aldehyde.
Industrial Production Methods:
Industrial-scale synthesis would involve optimizing reaction conditions to maximize yield and purity.
Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The carboxylic acid group can be introduced through oxidation reactions.
Reduction: The amino group can be reduced to an amine under specific conditions.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products Formed:
Oxidation reactions yield carboxylic acids.
Reduction reactions yield amines.
Substitution reactions can produce various derivatives depending on the substituent introduced.
Chemistry:
Used as an intermediate in the synthesis of more complex organic molecules.
Employed in the development of new synthetic methodologies.
Biology:
Potential use in the design of bioactive compounds.
Studied for its biological activity and interactions with biomolecules.
Medicine:
Investigated for its potential therapeutic properties.
May serve as a precursor for drug development.
Industry:
Utilized in the production of advanced materials and polymers.
Applied in the development of new chemical processes and technologies.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The Boc group protects the amino group, preventing unwanted reactions during synthesis. The carboxylic acid group can engage in hydrogen bonding and other interactions, influencing the compound's biological activity. The biphenyl structure provides rigidity and planarity, which can be crucial for binding to target molecules.
Comparison with Similar Compounds
Biphenyl-3-carboxylic acid: Lacks the Boc protecting group.
tert-Butylamine: Contains the Boc group but lacks the biphenyl structure.
Biphenyl-3-amine: Contains the biphenyl structure but lacks the carboxylic acid group.
Uniqueness:
The combination of the biphenyl structure with the Boc-protected amino group and carboxylic acid group makes this compound unique. This combination allows for selective reactions and specific biological activities that are not present in the similar compounds listed above.
Properties
IUPAC Name |
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-9-5-7-13(11-15)12-6-4-8-14(10-12)16(20)21/h4-11H,1-3H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFRDLKJPCOLHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683417 | |
| Record name | 3'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904086-01-7 | |
| Record name | 3'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[5-(Methylcarbamoyl)pyridin-3-yl]prop-2-enoic acid](/img/structure/B1440572.png)

![2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1440578.png)

![(2-([6-(4-Fluorophenyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1440580.png)
![1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1440582.png)






